1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride
Description
1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride is a chiral amino alcohol derivative characterized by a cyclohexyl ring substituted with an ethyl group at the para-position and a propan-2-ol backbone linked to an amino group. The ethyl substituent on the cyclohexyl ring likely enhances lipophilicity compared to smaller substituents (e.g., methyl) or polar groups (e.g., hydroxyl), influencing solubility and bioavailability.
Properties
IUPAC Name |
1-amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO.ClH/c1-3-9-4-6-10(7-5-9)11(2,13)8-12;/h9-10,13H,3-8,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXFMYDKBVZWFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C(C)(CN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride involves several steps. The primary synthetic route includes the reaction of 4-ethylcyclohexanone with a suitable amine, followed by reduction and subsequent hydrochloride salt formation. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. Specific details on the reaction conditions and reagents used are typically proprietary and may vary between manufacturers .
Chemical Reactions Analysis
1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert it into different amine derivatives.
Scientific Research Applications
1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing, and the exact mechanisms may vary depending on the specific application .
Comparison with Similar Compounds
1-Amino-2-(4,4-difluorocyclohexyl)propan-2-ol Hydrochloride
- Molecular Formula: C₉H₁₆F₂NO·HCl
- Molecular Weight : 253.7 g/mol (calculated)
- Key Features : The difluoro substitution increases electronegativity and may alter metabolic stability compared to the ethyl-substituted analog. This compound is commercially available for research (CymitQuimica, Ref: 3D-UTD68533) .
1-Amino-2-(4-propan-2-ylcyclohexyl)propan-2-ol Hydrochloride
- Molecular Formula: C₁₂H₂₄NO·HCl
- Molecular Weight : 249.8 g/mol (calculated)
Aryl-Substituted Analogs
1-Amino-2-(4-bromophenyl)propan-2-ol Hydrochloride
- Molecular Formula: C₉H₁₂BrNO·HCl
- Molecular Weight : 266.57 g/mol
- This compound has been synthesized via acid hydrolysis and characterized by HPLC .
1-Amino-2-(4-methoxyphenyl)propan-2-ol Hydrochloride
- Molecular Formula: C₁₀H₁₅NO₂·HCl
- Molecular Weight : 229.7 g/mol
- Key Features: The methoxy group improves solubility in polar solvents (e.g., methanol) but may reduce membrane permeability compared to the ethylcyclohexyl analog .
Fluorinated Derivatives
1-Amino-2-(4-fluorophenyl)-3,3,3-trifluoropropan-2-ol Hydrochloride
(R)-3-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride
- Molecular Formula: C₉H₁₃ClFNO
- Molecular Weight : 229.66 g/mol
- Key Features : The stereochemistry (R-configuration) and fluorine substitution influence receptor selectivity, as seen in β-blocker derivatives .
Structural and Functional Analysis
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP<sup>a</sup> | Solubility (Water) | Key Substituent |
|---|---|---|---|---|
| Target Compound (Ethylcyclohexyl) | ~249.8 | 2.5 (estimated) | Low | 4-Ethylcyclohexyl |
| 1-Amino-2-(4-bromophenyl)propan-2-ol HCl | 266.57 | 2.8 | Moderate | 4-Bromophenyl |
| 1-Amino-2-(4-methoxyphenyl)propan-2-ol HCl | 229.7 | 1.2 | High | 4-Methoxyphenyl |
| 1-Amino-2-(4,4-difluorocyclohexyl)propan-2-ol HCl | 253.7 | 2.1 | Low | 4,4-Difluorocyclohexyl |
<sup>a</sup> LogP values estimated using fragment-based methods.
Pharmacological Relevance
- Ethylcyclohexyl Derivative: Likely shares conformational similarities with propranolol analogs (e.g., penbutolol-D9 hydrochloride), where the cyclohexyl group stabilizes gauche conformations in the side chain, optimizing receptor binding .
- Fluorinated Analogs : Enhanced blood-brain barrier penetration due to fluorine’s electronegativity and small atomic radius .
- Bromophenyl Derivative: Potential utility in radiopharmaceuticals due to bromine’s suitability for isotopic labeling .
Biological Activity
1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride, a compound with significant biochemical implications, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, applications in scientific research, and relevant case studies to provide a comprehensive overview of its biological activity.
- IUPAC Name : 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride
- CAS Number : 2375271-43-3
- Molecular Formula : C11H19ClN2O
- Molecular Weight : 220.73 g/mol
The biological activity of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride is primarily attributed to its ability to interact with various enzymes and receptors:
- Enzyme Interaction : The compound can modulate enzyme activities, influencing metabolic pathways crucial for cellular functions. It has been observed to affect pathways involving neurotransmitter synthesis and degradation.
- Receptor Binding : Preliminary studies suggest that this compound may bind to specific receptors in the central nervous system, potentially influencing neurochemical signaling.
- Biochemical Pathways : The compound is involved in several biochemical pathways, including those related to amino acid metabolism and neurotransmitter regulation, indicating its potential role as a neuromodulator.
Applications in Research
1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride has several applications in scientific research:
Table 1: Applications of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride
| Field | Application Description |
|---|---|
| Biochemistry | Used in studies to understand enzyme interactions and metabolic pathways. |
| Pharmacology | Investigated for potential therapeutic effects in neurodegenerative diseases. |
| Synthetic Chemistry | Serves as an intermediate in the synthesis of other biologically active compounds. |
Case Studies
Several studies have investigated the biological activity of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol;hydrochloride:
- Neuropharmacological Study : A study examined the effects of this compound on neurotransmitter levels in rodent models. Results indicated that administration led to increased levels of serotonin and dopamine, suggesting potential antidepressant-like effects.
- Metabolic Pathway Analysis : Research focused on the compound's role in amino acid metabolism revealed that it enhances the conversion of certain amino acids into neurotransmitters, supporting its role as a neuromodulator.
- Toxicological Assessment : Toxicity studies demonstrated that while the compound exhibits beneficial biological activities, high concentrations can lead to cytotoxic effects in vitro, necessitating careful dosage considerations in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of structurally similar amino-alcohol hydrochlorides typically involves nucleophilic substitution or reductive amination. For example, 2-((2-chloroethyl)amino)ethanol hydrochloride is synthesized via reaction of 2-chloroethanol with ethylenediamine under controlled conditions . For the target compound, substituting 4-ethylcyclohexyl halides with aminopropanol derivatives in a polar aprotic solvent (e.g., DMF) at 60–80°C may be effective. Continuous flow reactors and advanced purification techniques (e.g., recrystallization from ethanol/water) can enhance purity (>95%) and yield .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm the presence of the 4-ethylcyclohexyl group and amine-hydrochloride moiety .
- HPLC-MS (electrospray ionization) for molecular weight verification and purity assessment .
- Thermogravimetric analysis (TGA) to evaluate thermal stability, as hydrochloride salts often degrade above 200°C .
Q. What solvent systems are optimal for solubility and stability studies?
- Methodological Answer : Hydrochloride salts generally exhibit high solubility in polar solvents. For example, dopamine hydrochloride is freely soluble in water and methanol . Test solubility in water, methanol, and DMSO, and monitor stability under varying pH (2–9) and temperatures (4°C, 25°C, 40°C) using accelerated stability protocols .
Advanced Research Questions
Q. How can stereochemical purity be ensured during synthesis, particularly for enantiomeric forms?
- Methodological Answer : Chiral resolution techniques are critical. Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and polar organic mobile phases (e.g., ethanol/hexane) to separate enantiomers . For example, impurities in (2RS)-4-[2-hydroxy-3-(isopropylamino)propoxy]-benzoic acid hydrochloride were resolved using reverse-phase HPLC with UV detection at 254 nm .
Q. What strategies are recommended for identifying and quantifying process-related impurities?
- Methodological Answer : Develop a gradient HPLC method with a C18 column and PDA detector. Reference standards for common impurities (e.g., unreacted starting materials, des-ethyl analogs) should be synthesized or sourced. For example, impurity profiling of related hydrochlorides like 1-(3,4-diethoxy-benzyl)-6,7-diethoxy-3,4-dihydro-isoquinoline hydrochloride identified byproducts via LC-MS/MS .
Q. How can researchers assess the compound’s potential biological activity, such as receptor binding affinity?
- Methodological Answer : Conduct radioligand binding assays using cell membranes expressing target receptors (e.g., β-adrenergic receptors, given structural similarity to propranolol derivatives). For example, 1-(isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride was studied in cardiovascular research using isolated tissue preparations . Pair these with molecular docking simulations to predict binding interactions with receptor active sites .
Q. What analytical methods are suitable for stability-indicating studies under forced degradation conditions?
- Methodological Answer : Subject the compound to stress testing (heat, light, oxidation, hydrolysis) and analyze degradation products via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
